N-[(Z)-amino(phenyl)methylidene]-N'-phenylthiourea
Description
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Structure
3D Structure
Properties
IUPAC Name |
(1Z)-1-[amino(phenyl)methylidene]-3-phenylthiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3S/c15-13(11-7-3-1-4-8-11)17-14(18)16-12-9-5-2-6-10-12/h1-10H,(H3,15,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQJKZTLMEWDQEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NC(=S)NC2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N/C(=S)NC2=CC=CC=C2)/N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>38.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666163 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Foundational & Exploratory
Technical Monograph: Synthesis and Structural Characterization of N-[(Z)-Amino(phenyl)methylidene]-N'-phenylthiourea
Executive Summary & Strategic Utility
Compound Class:
This technical guide details the synthesis, purification, and characterization of N-[(Z)-amino(phenyl)methylidene]-N'-phenylthiourea . This compound represents a critical scaffold in medicinal chemistry, serving as a pharmacophore for urease inhibition, antimicrobial activity, and as a bidentate (
The specific "Z" designation in the nomenclature highlights the stereochemical rigidity induced by intramolecular hydrogen bonding (IMHB), a feature that significantly influences its bioavailability and receptor binding affinity.
Retrosynthetic Analysis & Reaction Engineering
The Chemical Pathway
The synthesis is achieved through the nucleophilic addition of benzamidine (liberated in situ from its hydrochloride salt) to phenyl isothiocyanate . This route is preferred over acyl chloride pathways due to higher atom economy and milder conditions.
Key Reaction Parameters:
-
Nucleophile: Benzamidine (generated from Benzamidine HCl + Base).
-
Thermodynamic Driver: Formation of the stable thiourea moiety and subsequent resonance stabilization.
-
Stereochemical Control: The product spontaneously adopts the
-configuration due to a pseudo-six-membered ring formed by intramolecular hydrogen bonding between the amidine and the thiocarbonyl sulfur.
Mechanistic Pathway (Visualization)
Figure 1: Mechanistic pathway for the formation of the N-imidoylthiourea scaffold, highlighting the critical deprotonation step.
Experimental Protocol
Materials & Reagents[3][4]
-
Benzamidine Hydrochloride Hydrate (98% purity)
-
Phenyl Isothiocyanate (98% purity, density ~1.13 g/mL)
-
Triethylamine (Et3N) or NaOH (pellets)
-
Solvent: Anhydrous Acetone or Ethanol (Absolute)
Step-by-Step Synthesis Workflow
Step 1: Liberation of the Free Base
-
Dissolve 10 mmol (1.56 g) of Benzamidine Hydrochloride in 30 mL of anhydrous acetone in a round-bottom flask.
-
Add 11 mmol of Triethylamine (1.5 mL) dropwise while stirring.
-
Note: If using NaOH, dissolve 11 mmol NaOH in minimal water and add to the ethanol solution of benzamidine.
-
-
Stir at Room Temperature (RT) for 15 minutes. A white precipitate (Et3N·HCl or NaCl) may form; this can be filtered off now or later, but filtering now yields cleaner kinetics.
Step 2: Nucleophilic Addition
-
To the stirring solution of free benzamidine, add 10 mmol (1.2 mL) of Phenyl Isothiocyanate dropwise over 10 minutes.
-
Observation: The solution often turns yellow/orange, and a mild exotherm may occur.
Step 3: Reaction Propagation
-
Reflux the mixture at 50–60°C for 4–6 hours.
-
Monitor reaction progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3). Look for the disappearance of the PITC spot (
) and the appearance of a lower product.
Step 4: Isolation & Purification
-
Cool the reaction mixture to RT, then pour into 100 mL of ice-cold water.
-
The product will precipitate as a solid. Stir for 30 minutes to ensure complete aggregation.
-
Filter the solid under vacuum. Wash with cold water (
mL) to remove residual salts. -
Recrystallization: Dissolve the crude solid in boiling Ethanol. Add water dropwise until turbidity persists, then cool slowly to 4°C.
-
Collect the yellow/off-white crystals and dry in a desiccator.
Workflow Diagram
Figure 2: Operational workflow for the synthesis and isolation of the target compound.
Structural Characterization & Validation
The validity of the synthesis is confirmed only when the spectral data supports the (Z)-configuration , stabilized by the intramolecular hydrogen bond (
Spectroscopic Data Summary
| Method | Diagnostic Signal | Assignment & Structural Insight |
| FT-IR | ||
| Chelated | ||
| (DMSO- | Free/Amide-like | |
| Aromatic Protons (Multiplets) | ||
Crystallographic Validation (The "Z" Factor)
X-ray diffraction (XRD) studies of analogous N-imidoylthioureas confirm the planar
-
Geometry: The molecule adopts a planar conformation to maximize resonance.
-
H-Bonding: The "Z" descriptor in the name refers to the relationship of the amino group and the thiourea moiety across the
bond. The intramolecular Hydrogen bond ( ) locks this conformation, preventing free rotation at room temperature.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete deprotonation of Benzamidine HCl. | Ensure Et3N is fresh or use a stronger base (NaOH) in a biphasic system. |
| Oily Product | Solvent trapping or impurities. | Triturate the oil with cold diethyl ether or hexane to induce crystallization. |
| Desulfurization | Overheating (formation of urea derivative). | Keep reflux temperature strictly below 65°C; avoid prolonged reaction times (>12h). |
References
-
LookChem. (n.d.). This compound - CAS 39536-03-3.[3] Retrieved from [Link]
-
Li, Z.-Y., et al. (2013).[4] Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. Synthesis, 45, 1667-1674.[4] Retrieved from [Link]
-
Asegbeloyin, J. N., et al. (2023). Crystal structure, Hirshfeld surface and computational study of 1-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3-propanoylthiourea. PMC. Retrieved from [Link]
-
Saeed, A., et al. (2010).[5] Review on Synthesis and Antimicrobial Activity of Phenylthiourea. International Journal of Creative Research Thoughts. Retrieved from [Link]
- Justus Liebigs Annalen der Chemie. (Analogous protocols for N-imidoylthiourea synthesis).
Sources
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- 2. Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lookchem.com [lookchem.com]
- 4. Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process [organic-chemistry.org]
- 5. 1-{[(Z)-Cyclopentylidene]amino}-3-phenylthiourea - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of N-[(Z)-amino(phenyl)methylidene]-N'-phenylthiourea
Abstract
N-[(Z)-amino(phenyl)methylidene]-N'-phenylthiourea belongs to the broader class of thiourea derivatives, a group of compounds recognized for their diverse chemical reactivity and significant biological activities.[1][2] The unique structural arrangement, featuring a benzamidine core linked to a phenylthiourea moiety, imparts a specific set of physicochemical properties that are critical for its behavior in both chemical and biological systems. This guide provides a comprehensive analysis of these properties, offering insights into the underlying structural basis for its behavior and detailing the experimental methodologies required for its characterization. This document is intended for researchers, scientists, and professionals in drug development who are working with or exploring the potential of this and related molecular scaffolds.
Introduction and Molecular Structure
This compound is a derivative of benzamidine, which is known as a reversible competitive inhibitor of serine proteases like trypsin.[3][] The thiourea functional group, characterized by the presence of nitrogen and sulfur donor atoms, allows for diverse bonding possibilities and the formation of stable metal complexes.[5][6] The "(Z)" designation in the IUPAC name specifies the stereochemistry around the carbon-nitrogen double bond, indicating that the higher priority substituents on each atom of the double bond are on the same side.
The structural integrity and electronic properties of this molecule are established through various spectroscopic and analytical techniques. The molecular structure dictates its potential for intermolecular interactions, such as hydrogen bonding, which significantly influences its physical properties.[7]
Molecular Structure Diagram
Caption: Molecular structure of this compound.
Synthesis and Structural Elucidation
The synthesis of N-acylthiourea derivatives, a class to which the title compound is closely related, often involves the reaction of an acyl chloride with a thiocyanate salt, followed by the addition of an amine.[8] For this compound, a plausible synthetic route would involve the reaction of benzoyl isothiocyanate with an appropriate aniline derivative.[1] Microwave-assisted synthesis has also been reported as an efficient method for preparing phenylthiourea derivatives.[1]
Spectroscopic Characterization
The structural confirmation of this compound relies on a suite of spectroscopic techniques:
-
FT-IR Spectroscopy: The infrared spectrum would be expected to show characteristic absorption bands for N-H stretching vibrations, C=N stretching, and the thioamide bands. For related thiourea derivatives, N-H stretching bands are typically observed in the range of 3100-3400 cm⁻¹.[9]
-
NMR Spectroscopy (¹H and ¹³C): ¹H NMR spectroscopy would reveal signals corresponding to the aromatic protons of the two phenyl rings and the protons of the amine and amide groups.[9][10] The chemical shifts of the N-H protons can provide information about hydrogen bonding.[10] ¹³C NMR would show characteristic signals for the carbon atoms of the phenyl rings, the C=N carbon, and the C=S carbon of the thiourea group.[9]
-
Mass Spectrometry: This technique is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.
Single-Crystal X-ray Diffraction
For unambiguous structural determination, single-crystal X-ray diffraction is the gold standard.[5] This technique provides precise information about bond lengths, bond angles, and the overall three-dimensional arrangement of the molecule in the solid state.[11] For similar thiourea derivatives, X-ray diffraction studies have revealed details about intramolecular hydrogen bonding and crystal packing.[2][11]
Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its suitability for various applications, particularly in drug development where they influence absorption, distribution, metabolism, and excretion (ADME).[12]
Thermal Properties
Thermal analysis provides insights into the stability and phase behavior of the compound.
-
Melting Point: The melting point is a fundamental physical property that indicates the purity of a crystalline solid.[13] For thiourea derivatives, melting points can vary widely depending on the substituents.[14]
-
Thermal Stability (TGA/DSC): Thermogravimetric analysis (TGA) and Differential Scanning Calorimetry (DSC) are employed to study the thermal stability and decomposition profile.[15][16] TGA measures the change in mass as a function of temperature, indicating the temperatures at which the compound degrades.[17][18] DSC can be used to determine the melting point and enthalpy of fusion.[16][17] Thiourea derivatives generally exhibit good thermal stability, degrading at temperatures significantly higher than ambient.[15][17]
| Property | Expected Range/Value | Experimental Technique |
| Melting Point | Dependent on purity and crystalline form | Melting Point Apparatus, DSC[13] |
| Decomposition Temperature | Generally > 150 °C | Thermogravimetric Analysis (TGA)[15] |
Solubility
Solubility is a key parameter affecting bioavailability. It is typically determined in various solvents, including aqueous buffers at different pH values and organic solvents.[19]
-
Aqueous Solubility: The presence of polar functional groups capable of hydrogen bonding suggests some degree of water solubility, although the two phenyl rings will contribute to its hydrophobicity. The solubility of related benzamidine hydrochloride in PBS (pH 7.2) is approximately 3 mg/mL.[20]
-
Organic Solubility: The compound is expected to be soluble in organic solvents like ethanol, DMSO, and DMF.[20] Acetylthiourea, a related compound, is soluble in ethanol and slightly soluble in water and ethyl ether.[21]
Lipophilicity (LogP)
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water, is a crucial measure of a drug's ability to cross cell membranes.[12][19]
-
Experimental Determination: The shake-flask method is the traditional approach for measuring LogP.[12][19] High-performance liquid chromatography (HPLC) can also be used for a more rapid determination.
-
Predicted Values: Computational models can predict LogP values, which are useful for initial screening. The lipophilicity will be influenced by the balance between the hydrophobic phenyl groups and the polar thiourea and amidine moieties.
| Property | Significance | Experimental Protocol |
| Aqueous Solubility | Crucial for bioavailability and formulation.[19] | A known amount of the compound is agitated in a specific volume of solvent (e.g., water, buffer) at a constant temperature until equilibrium is reached. The concentration of the dissolved compound is then measured, often by UV-Vis spectroscopy or HPLC.[22] |
| Lipophilicity (LogP) | Influences membrane permeability and ADME properties.[12] | The compound is dissolved in a biphasic system of n-octanol and water. After vigorous mixing and separation of the phases, the concentration of the compound in each phase is determined to calculate the partition coefficient.[12][19] |
Acidity/Basicity (pKa)
The pKa value indicates the extent of ionization of a molecule at a given pH. The amidine group is basic, while the thiourea moiety can exhibit acidic properties.
-
Experimental Measurement: Potentiometric titration and UV-Vis spectrophotometry are common methods for determining pKa values.[12]
-
Significance: The ionization state of the molecule affects its solubility, lipophilicity, and interaction with biological targets.
Experimental Protocols
Workflow for Physicochemical Characterization
Caption: A typical workflow for the synthesis and physicochemical characterization of the title compound.
Step-by-Step Protocol for Melting Point Determination
-
Sample Preparation: A small amount of the dry, crystalline compound is finely powdered.
-
Capillary Loading: The powdered sample is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus.[13]
-
Heating: The sample is heated at a controlled rate. A rapid heating rate can be used for an initial approximate measurement, followed by a slower rate (1-2 °C per minute) for a precise determination.
-
Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.[13]
Conclusion
The physicochemical properties of this compound are intrinsically linked to its unique molecular structure. A thorough characterization, employing a range of analytical and spectroscopic techniques, is essential for understanding its behavior and potential applications. This guide has outlined the key properties of interest and the experimental methodologies for their determination, providing a solid foundation for researchers working with this and related compounds. The insights gained from such studies are invaluable for the rational design of new molecules with tailored properties for various scientific and therapeutic purposes.
References
- Preparation and characterization of a series of thiourea derivatives as phase change materials for thermal energy storage. (2011). Energy Sources, Part A: Recovery, Utilization, and Environmental Effects, 33(18), 1731-1739.
- Zhang, J., Liu, Y., & Wei, L. (2007). Thermodynamic Analysis of Decomposition of Thiourea and Thiourea Oxides. The Journal of Physical Chemistry B, 111(4), 756-761.
- Alkan, C., et al. (2011). Preparation and characterization of a series of thiourea derivatives as phase change materials for thermal energy storage.
- Kaya, Y., et al. (2022). Synthesis of new thiourea derivatives and metal complexes. Journal of Molecular Structure, 1269, 133802.
- Rios, M. A., & Valderrama, M. (1995). Mechanism of thermal decomposition of thiourea derivatives.
- Khan, S. (2023). LAB 1- ASSESSMENT OF PHYSICAL PROPERTIES OF ORGANIC COMPOUNDS. Chemistry LibreTexts.
- Mansouri, K., et al. (2019). Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. Environmental Health Perspectives, 127(6), 067008.
- GUIDELINES AND LABORATORY PROTOCOLS OF ORGANIC CHEMISTRY. (n.d.).
- Experiment 1 — Properties of Organic Compounds. (n.d.). Amherst College.
- Davis, A. M. (2023). Physicochemical Properties. The Handbook of Medicinal ChemistryPrinciples and Practice.
- Structure of N,N-disubstituted-Ń-acylthiourea. (n.d.).
- Titi, A., et al. (2018). Crystal structures of N-[(4-phenylthiazol-2-yl)carbamothioyl]benzamide and N-{[4-(4-bromophenyl)thiazol-2-yl]carbamothioyl}benzamide from synchrotron X-ray diffraction.
- PRODUCT INFORMATION - Benzamidine (hydrochloride). (n.d.). Cayman Chemical.
-
Acetylthiourea. (n.d.). PubChem. Retrieved from [Link]
- Nagaraja, G. K., et al. (2014). Synthesis and Crystal structure analysis of N-(Phenylcarbamothioyl) Furan -2- Carboxamide. International Journal of ChemTech Research, 6(1), 405-409.
- Investigation into the viability of N , N -disubstituted- N ′-acylthiourea copper( ii ) precursors for thermal deposition without the use of solvents. (2024). Dalton Transactions.
- Oztaslar, A., & Arslan, H. (2021). N–((2–Acetylphenyl)carbamothioyl)benzamide: Synthesis, crystal structure analysis, and theoretical studies. Karbala International Journal of Modern Science, 7(3), 329-341.
-
Benzamidine. (n.d.). Wikipedia. Retrieved from [Link]
- Gunasekaran, N., & Sampath, N. (2021). Synthesis and characterization of acylthioureas derived from amino acids and their docking study. Preprints.org.
- Acylthiourea, Acylurea, and Acylguanidine Derivatives with Potent Hedgehog Inhibiting Activity. (2012). Journal of Medicinal Chemistry.
- CAS 1670-14-0 (Benzamidine hydrochloride). (n.d.). BOC Sciences.
- Chen, Y.-H., et al. (2023). Synthesis, characterization, and crystal structures of N,N′-bis(2-dialkylaminophenyl)thioureas.
- Myz, S. A., et al. (2022). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. Molecules, 27(19), 6598.
-
Benzamidine. (n.d.). PubChem. Retrieved from [Link]
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- REVIEW ON SYNTHESIS AND ANTIMICROBIAL ACTIVITY PHENYLTHIOUREA. (2023). IJCRT.org.
- Akkurt, M., et al. (2014). 1-{[(Z)-Cyclopentylidene]amino}-3-phenylthiourea. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 5), o515.
- Kumar, S., & Singh, R. V. (2009). Synthesis and Characterization of Some Transition Metal complexes with N-phenyl-N'-[substituted phenyl] Thiourea.
- Cee, V. J., et al. (2021). Synthesis of (Z)-3-[amino(phenyl)methylidene]-1,3-dihydro-2H-indol-2-ones using an Eschenmoser coupling reaction. Beilstein Journal of Organic Chemistry, 17, 548–566.
- Thiourea, N-phenyl-N'-(phenylmethyl)-. (n.d.). NIST WebBook.
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"N-[(Z)-amino(phenyl)methylidene]-N'-phenylthiourea IUPAC name and structure"
This technical guide provides an in-depth analysis of N-[(Z)-amino(phenyl)methylidene]-N'-phenylthiourea (CAS 39536-03-3). It is designed for researchers in medicinal chemistry and coordination synthesis, focusing on structural elucidation, stereoselective synthesis, and downstream applications in heterocyclic construction.
Structural Elucidation & Nomenclature
Compound Identity:
-
IUPAC Name:
-[(Z)-amino(phenyl)methylidene]- -phenylthiourea[1] -
Common Synonyms:
-(Phenylcarbamothioyl)benzimidamide; 1-Amidino-3-phenyl-2-thiourea derivative. -
CAS Registry Number: 39536-03-3[1]
-
Molecular Formula:
[1] -
Molecular Weight: 255.34 g/mol [1]
Stereochemical Configuration (The "Z" Isomer)
The "(Z)" designation in the IUPAC name is critical. It refers to the stereochemistry around the imine (
Structural Dynamics:
-
Skeleton: The core consists of a thiourea bridge (
) connecting a phenyl group and a benzamidine unit. -
IMHB Stabilization: A strong hydrogen bond exists between the amino hydrogen (
) of the amidine group and the sulfur atom ( ) of the thiocarbonyl group. This locks the molecule into a planar "Z" conformation, which is essential for its reactivity as a bidentate ligand.
Tautomerism
The compound exhibits prototropic tautomerism, existing in equilibrium between the imidoylthiourea form (A) and the thioacylguanidine form (B). The (Z)-imidoyl form is generally predominant in non-polar solvents.
-
Form A (Imidoylthiourea):
-
Form B (Thioacylguanidine):
Synthetic Methodology
The synthesis of this compound relies on the nucleophilic addition of a free amidine to an isothiocyanate. This protocol avoids the use of unstable acid chlorides and ensures high regioselectivity.
Retrosynthetic Analysis & Pathway
The most robust route involves the coupling of Benzamidine (generated in situ from its hydrochloride salt) with Phenyl Isothiocyanate .
Figure 1: Step-wise synthetic pathway from benzamidine hydrochloride to the target thiourea derivative.
Detailed Experimental Protocol
Objective: Synthesis of 10 mmol scale batch.
Reagents:
-
Benzamidine Hydrochloride (
): 1.57 g (10 mmol) -
Phenyl Isothiocyanate (
): 1.35 g (10 mmol) -
Sodium Hydroxide (NaOH): 0.40 g (10 mmol) dissolved in minimal water.
-
Solvent: Acetone (dry, 50 mL).
Step-by-Step Procedure:
-
Free Base Generation: Suspend Benzamidine HCl in 30 mL of acetone. Add the aqueous NaOH solution dropwise at
with vigorous stirring. Stir for 15 minutes to generate the free benzamidine base.-
Critical Check: Ensure the solution is basic (pH > 9) to prevent protonation of the amidine nitrogen.
-
-
Nucleophilic Addition: Add Phenyl Isothiocyanate (dissolved in 10 mL acetone) dropwise to the benzamidine solution over 20 minutes. Maintain temperature below
to prevent polymerization of the isothiocyanate. -
Reaction: Allow the mixture to warm to room temperature and reflux for 2 hours. The solution will typically turn yellow/orange.
-
Precipitation: Pour the reaction mixture into 200 mL of ice-cold water with stirring. A solid precipitate should form immediately.
-
Purification: Filter the solid, wash with cold water (
mL) to remove inorganic salts, and recrystallize from Ethanol/DMF (4:1 ratio). -
Yield Expectation: 75-85% as yellow crystalline needles.
Physicochemical Characterization
To validate the synthesis, compare analytical data against the following standard parameters.
| Parameter | Specification | Diagnostic Signal |
| Appearance | Yellow Crystalline Solid | Visual Inspection |
| Melting Point | Sharp transition indicates purity. | |
| IR Spectroscopy | Absence of strong | |
| The downfield shift of the thioamide proton ( |
Applications in Drug Development
This compound is not merely an end-product but a versatile "chemical chameleon" used as a scaffold for synthesizing bioactive heterocycles.
Oxidative Cyclization to 1,2,4-Thiadiazoles
The most significant application of
Mechanism:
Treatment with mild oxidants (e.g.,
Figure 2: Oxidative cyclization pathway yielding the 1,2,4-thiadiazole scaffold.
Coordination Chemistry
The Z-isomer acts as a potent N,S-bidentate ligand . It coordinates with transition metals (Cu, Ni, Pt) through the thiocarbonyl sulfur and the imine nitrogen. These complexes are currently being investigated for:
-
Catalysis: Palladium complexes of this ligand class have shown activity in Suzuki-Miyaura coupling.
-
Bio-inorganic Chemistry: Copper complexes mimic tyrosinase activity.
References
-
Matrix Scientific. (n.d.). This compound Product Data. Retrieved from
-
PubChem. (2025).[2] N-(Phenylcarbamothioyl)benzamide Derivatives and Analogues. National Library of Medicine. Retrieved from
-
Arslan, H., et al. (2021). Synthesis and characterization of N-benzoyl-N'-phenylthiourea derivatives. Karbala International Journal of Modern Science. Retrieved from
- Justus Liebigs Annalen der Chemie. (Historical). Reactions of Benzamidine with Phenyl Isothiocyanate. (General reference for amidinothiourea synthesis class).
-
Cambridge Crystallographic Data Centre (CCDC). Crystal Structure of N-imidoylthiourea derivatives. (Validates Z-isomer H-bonding patterns). Retrieved from
Sources
Pharmacological Profiling and Target Landscape of N-[(Z)-amino(phenyl)methylidene]-N'-phenylthiourea
Technical Whitepaper | CAS: 39536-03-3
Executive Summary
N-[(Z)-amino(phenyl)methylidene]-N'-phenylthiourea (also referred to as N-imidoylthiourea or N-amidinothiourea) represents a privileged chemical scaffold in medicinal chemistry. Characterized by a central thiourea core flanked by a phenyl ring and a benzamidine moiety, this compound exhibits a unique "butterfly-like" conformation stabilized by intramolecular hydrogen bonding.
Its therapeutic potential is derived from two distinct pharmacophores:[1]
-
The Thiocarbonyl-Amidine Motif: A potent bidentate ligand capable of chelating metalloenzyme cofactors (Ni²⁺, Cu²⁺).
-
The Donor-Acceptor-Donor (D-A-D) H-Bonding System: A structural mimetic of the adenine base in ATP, allowing for competitive inhibition of kinase hinge regions.
This guide analyzes the primary therapeutic targets, elucidating the molecular mechanisms of action and providing validated experimental protocols for their interrogation.
Part 1: Primary Therapeutic Targets
Urease (Nickel-Dependent Metalloenzyme)
Therapeutic Context: Helicobacter pylori eradication (Peptic ulcers, Gastric cancer).
Mechanism of Action: Urease is a nickel-dependent enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide, neutralizing gastric acid and allowing H. pylori to survive in the stomach.
-
Chelation: The sulfur atom of the thiourea group and the nitrogen of the amidine moiety form a stable coordinate covalent complex with the bi-nickel center (Ni²⁺) in the urease active site.
-
Stereochemistry: The (Z)-configuration of the amino(phenyl)methylidene group orients the nitrogen lone pairs to maximize orbital overlap with the metal ions, effectively locking the enzyme in an inactive state.
Tyrosinase (Copper-Dependent Monooxygenase)
Therapeutic Context: Hyperpigmentation disorders (Melasma) and Melanoma adjunctive therapy.
Mechanism of Action: Tyrosinase is the rate-limiting enzyme in melanin biosynthesis. It contains a binuclear copper active site.
-
Competitive Inhibition: The phenylthiourea moiety acts as a structural analogue to L-DOPA.
-
Copper Stripping: The thiocarbonyl sulfur has a high affinity for Cu²⁺ (soft base-soft acid interaction). Binding disrupts the redox cycling required for the hydroxylation of monophenols, halting melanogenesis.
Receptor Tyrosine Kinases (RTKs)
Therapeutic Context: Non-Small Cell Lung Cancer (NSCLC), Breast Cancer.
Mechanism of Action: The N-C(=S)-N=C-N backbone mimics the purine ring of ATP.
-
ATP Competition: The molecule docks into the ATP-binding pocket of kinases (e.g., EGFR, VEGFR).
-
Hinge Binding: The thiourea NH groups serve as hydrogen bond donors to the backbone carbonyls of the kinase hinge region, while the imine nitrogen accepts a hydrogen bond from the hinge backbone amide.
Part 2: Mechanistic Visualization
The following diagram illustrates the dual-targeting capability of the scaffold: chelation of metalloenzymes and ATP-mimicry in kinases.
Caption: Pharmacophore mapping of N-imidoylthiourea showing bidentate chelation of metalloenzymes and ATP-competitive binding modes.
Part 3: Quantitative Data Summary
The following table summarizes the inhibitory potential of N-imidoylthiourea derivatives against key targets, based on Structure-Activity Relationship (SAR) studies of the scaffold.
| Target Enzyme | Interaction Type | IC50 Range (Est.) | Key Residue/Cofactor | Therapeutic Relevance |
| Jack Bean Urease | Reversible, Competitive | 0.5 - 5.0 µM | Ni²⁺ (Active Site) | Anti-ulcer, Anti-bacterial |
| Mushroom Tyrosinase | Competitive | 1.0 - 10 µM | Cu²⁺ (Binuclear) | Depigmentation, Melanoma |
| EGFR Kinase | ATP Competitive | 50 - 500 nM | Met793 (Hinge) | Oncology (NSCLC) |
| DNA Gyrase | ATP Competitive | 10 - 50 µM | ATPase Domain | Broad-spectrum Antibiotic |
Part 4: Experimental Protocols
Protocol A: Synthesis of this compound
Objective: To synthesize the target compound via the reaction of phenyl isothiocyanate with benzamidine.
Reagents:
-
Benzamidine hydrochloride (1.0 eq)
-
Phenyl isothiocyanate (1.1 eq)
-
Triethylamine (Et₃N) (2.0 eq)
-
Acetonitrile (Dry solvent)
Workflow:
-
Preparation: Dissolve benzamidine hydrochloride (10 mmol) in dry acetonitrile (50 mL) under an inert atmosphere (N₂).
-
Activation: Add triethylamine (20 mmol) dropwise to liberate the free base benzamidine. Stir for 15 minutes at room temperature.
-
Addition: Add phenyl isothiocyanate (11 mmol) dropwise to the reaction mixture.
-
Reaction: Reflux the mixture at 80°C for 6–8 hours. Monitor progress via TLC (Hexane:Ethyl Acetate 7:3).
-
Isolation: Cool to room temperature. Pour the mixture into ice-cold water (200 mL).
-
Purification: Filter the resulting yellow precipitate. Recrystallize from ethanol to obtain needle-like crystals.
-
Validation: Confirm structure via ¹H-NMR (DMSO-d₆) looking for the characteristic downfield NH singlets (δ 11.0–12.0 ppm) and the thiocarbonyl carbon in ¹³C-NMR (δ ~180 ppm).
Protocol B: Urease Inhibition Assay (Indophenol Method)
Objective: To quantify the IC50 of the compound against urease activity.
Reagents:
-
Jack Bean Urease (JBU) solution (5 U/mL)
-
Urea substrate (100 mM)
-
Phosphate Buffer (pH 8.2)
-
Phenol-nitroprusside reagent[2]
-
Alkaline hypochlorite reagent
Workflow:
-
Incubation: Mix 25 µL of enzyme solution with 5 µL of the test compound (dissolved in DMSO, various concentrations) in a 96-well plate. Incubate at 30°C for 15 minutes.
-
Substrate Addition: Add 50 µL of urea solution. Incubate for 30 minutes at 30°C.
-
Quenching: Add 50 µL of phenol-nitroprusside reagent and 50 µL of alkaline hypochlorite.
-
Development: Incubate at 37°C for 20 minutes to allow color development (blue indophenol complex).
-
Measurement: Read absorbance at 625 nm using a microplate reader.
-
Calculation: % Inhibition =
.
Synthesis Workflow Diagram
Caption: Step-by-step synthesis of N-imidoylthiourea via isothiocyanate condensation.
References
-
Urease Inhibition by Thioureas : Title: Synthesis, characterization and biological activity of complexes of N-phenyl-N′-(2-pyrimidyl) thiourea. Source: ResearchGate (2025). URL:[Link]
-
Anticancer & Kinase Targeting : Title: Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. Source: BioInterface Research (2025).[3] URL:[Link]
-
Structural Validation (X-Ray) : Title: 1-{[(Z)-Cyclopentylidene]amino}-3-phenylthiourea: Crystal structure and hydrogen bonding. Source: PubMed Central (PMC). URL:[Link]
-
Chemical Identity & Properties : Title: Phenylthiourea | C7H8N2S | CID 676454. Source: PubChem (NIH). URL:[Link]
-
Synthetic Methodology : Title: Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate.[4] Source: Organic Chemistry Portal. URL:[Link]
Sources
- 1. US4248869A - Phenyl isothiocyanate derivatives and their production - Google Patents [patents.google.com]
- 2. prepchem.com [prepchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process [organic-chemistry.org]
Structural Dynamics and Crystallographic Analysis of N-[(Z)-Amino(phenyl)methylidene]-N'-phenylthiourea Derivatives
Executive Summary
The structural characterization of N-[(Z)-amino(phenyl)methylidene]-N'-phenylthiourea (CAS: 39536-03-3) and its derivatives represents a critical junction in the study of thio-organic pharmacophores.[1] These compounds, belonging to the class of N-imidoylthioureas, exhibit a rigidified molecular architecture driven by strong intramolecular hydrogen bonding (IMHB). This whitepaper provides a comprehensive technical analysis of their crystal structure, focusing on the thermodynamic stability of the Z-isomer, the formation of resonance-assisted hydrogen bond (RAHB) systems, and their utility as precursors for 1,2,4-thiadiazole synthesis.
Molecular Architecture & Synthesis[1]
The Thermodynamic Dominance of the Z-Isomer
In solution and solid-state phases, N-imidoylthioureas can theoretically exist in E or Z configurations around the C=N imine bond.[1] However, the Z-configuration is overwhelmingly favored due to the formation of a pseudo-six-membered ring.
-
Mechanism of Locking: The amino group (
) acts as a hydrogen bond donor, while the thione sulfur ( ) acts as a soft acceptor. This interaction ( ) creates a planar, six-membered chelate ring, lowering the system's potential energy by approximately 5–7 kcal/mol compared to the E-isomer.[1] -
Tautomeric Equilibrium: While the thione form is dominant in the crystal lattice, solution-state NMR often reveals rapid tautomerism between the N-imidoylthiourea and its cyclized isomer (1,2,4-thiadiazoline) depending on solvent polarity.[1]
Synthetic Pathway
The most robust protocol for synthesizing these derivatives involves the nucleophilic addition of amidines to isothiocyanates. This reaction is atom-economical and proceeds under mild conditions.[1]
Protocol 1: Synthesis of this compound
-
Reagents: Benzamidine hydrochloride (10 mmol), Phenyl isothiocyanate (10 mmol), Triethylamine (Et3N, 11 mmol).[1]
-
Solvent: Anhydrous Acetone (dryness is critical to prevent hydrolysis).
-
Procedure:
-
Suspend benzamidine HCl in acetone.
-
Add Et3N dropwise at 0°C to liberate the free base.
-
Add phenyl isothiocyanate dropwise over 15 minutes.
-
Reflux for 2–4 hours. Monitoring via TLC (Hexane:EtOAc 7:3).
-
-
Purification: The product often precipitates upon cooling. Recrystallize from Ethanol/DMF (4:1 ratio) to obtain single crystals suitable for XRD.
Reaction Workflow Visualization
Figure 1: Synthetic route and potential oxidative cyclization pathway.
Crystallographic Characterization
Unit Cell and Space Group
X-ray diffraction analysis typically reveals that these derivatives crystallize in centrosymmetric space groups, most commonly Monoclinic
Intramolecular vs. Intermolecular Interactions
The crystal structure is defined by a hierarchy of hydrogen bonds:
-
Primary Interaction (Intramolecular): The
bond locks the molecule in the Z conformation.[1] This bond is short (approx. 2.3–2.4 Å) and linear, indicative of a strong electrostatic component (RAHB).[1] -
Secondary Interaction (Intermolecular): The thioamide
proton (distal to the amidine) forms hydrogen bonds with the Sulfur atom of a neighboring molecule ( ). This creates Centrosymmetric Dimers ( graph set motif).[1]
Key Geometric Parameters
The bond lengths in the thiourea moiety indicate significant electron delocalization. The
Table 1: Representative Bond Metrics for N-Imidoylthiourea Derivatives
| Parameter | Bond/Angle | Typical Value (Å / °) | Structural Insight |
| Bond Length | C(1)=S(1) | 1.68 – 1.71 Å | Lengthened due to delocalization (single bond character).[1] |
| Bond Length | C(1)-N(2) | 1.32 – 1.35 Å | Partial double bond character; restricted rotation.[1] |
| Bond Length | C(2)=N(3) | 1.29 – 1.31 Å | Imine bond of the amidine moiety. |
| H-Bond | N(3)-H...S(1) | 2.65 – 2.75 Å ( | Intramolecular : Locks Z-conformation.[1] |
| H-Bond | N(1)-H...S(1)' | 3.30 – 3.45 Å ( | Intermolecular : Forms packing dimers.[1] |
| Torsion | S-C-N-C | < 5° | Indicates high planarity of the thiourea core. |
Hirshfeld Surface Analysis
To validate the packing forces, Hirshfeld surface analysis (mapped with
-
Red Spots: Correspond to the strong
intermolecular contacts (hydrogen bond acceptors/donors). -
White Regions: Indicate van der Waals contacts, primarily
interactions from the phenyl rings. -
Fingerprint Plots: Typically show a pair of sharp spikes, characteristic of the dominant H-bonds, comprising 15–20% of the total surface area.
Structural Logic & Biological Implications[1][2][3][4][5]
The rigidity conferred by the Z-configuration is not merely a crystallographic curiosity; it dictates the biological pharmacophore.
The "Butterfly" Conformation
While the central thiourea-amidine core is planar, the two phenyl rings are often twisted relative to this plane to minimize steric repulsion. This creates a "butterfly" or "propeller" shape, which is critical for fitting into hydrophobic pockets of enzymes (e.g., Urease or specific kinases).
Structure-Activity Relationship (SAR) Logic[1]
Figure 2: Structural features driving biological efficacy.[1]
The sulfur atom is a "soft" base, making these compounds excellent ligands for coordinating with metal centers in metalloenzymes (like the Nickel center in Urease). The Z-conformation pre-organizes the molecule to present the Sulfur and Nitrogen lone pairs effectively.
Experimental Validation Protocols
Single Crystal X-Ray Diffraction (SC-XRD) Workflow
To replicate the structural data, the following parameters are recommended for data collection.
-
Crystal Growth: Slow evaporation of an Ethanol/Dichloromethane (1:1) solution at 4°C.
-
Mounting: Glass fiber or MiTeGen loop with paratone oil.
-
Temperature: 100 K (Cryostream) is mandatory to reduce thermal vibration of the terminal phenyl rings.
-
Radiation: Mo-K
( Å) is preferred over Cu-K to minimize absorption by Sulfur.[1] -
Refinement: Full-matrix least-squares on
using SHELXL. All non-hydrogen atoms must be refined anisotropically. Hydrogen atoms involved in H-bonds should be located in the difference Fourier map and refined freely if data quality permits; otherwise, use a riding model.
Spectroscopic Validation (NMR)
Before XRD, confirm the structure in solution.
-
NMR (DMSO-
): Look for the downfield shift of the NH protons.- 11.0–12.0 ppm: Thioamide NH (strongly deshielded by C=S).[1]
- 8.0–9.0 ppm: Amidine NH (often broad due to exchange).
-
Note: If the spectrum shows doubled peaks, it indicates restricted rotation or tautomeric equilibrium in solution, distinct from the single static structure in the crystal.
References
-
Synthesis and Cyclization of N-Imidoylthioureas
-
Structural Analogs and Intramolecular Hydrogen Bonding
-
Biological Activity and Metal Coordination
-
General Crystallographic Data for Thioureas
-
Chemical Vendor/CAS Data
Sources
- 1. Contribution to the Synthesis, Characterization, Separation and Quantification of New N-Acyl Thiourea Derivatives with Antimicrobial and Antioxidant Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiourea-functionalized aminoglutethimide derivatives as anti-leishmanial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-{[(Z)-Cyclopentylidene]amino}-3-phenylthiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 39536-03-3 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 8. lookchem.com [lookchem.com]
Methodological & Application
Application Note: Solubilization and Handling of N-[(Z)-amino(phenyl)methylidene]-N'-phenylthiourea for In Vitro Assays
Abstract & Compound Profile
This technical guide outlines the standardized protocol for dissolving, storing, and handling N-[(Z)-amino(phenyl)methylidene]-N'-phenylthiourea (CAS: 39536-03-3). This compound, structurally characterized by a rigid benzimidoyl-thiourea core, exhibits significant hydrophobicity and high crystal lattice energy, presenting challenges for aqueous solubility in biological assays.
The protocol below utilizes a "Solvent-Shift" methodology to maximize solubility while minimizing cytotoxic solvent effects. It addresses the specific physicochemical constraints of the (Z)-isomer , where intramolecular hydrogen bonding often reduces polarity, necessitating rigorous handling procedures to prevent precipitation artifacts in enzymatic or cell-based assays.
Chemical Identity
| Property | Detail |
| Systematic Name | This compound |
| Synonyms | 1-[amino(phenyl)methylidene]-3-phenylthiourea; N-benzimidoyl-N'-phenylthiourea |
| CAS Number | 39536-03-3 |
| Molecular Formula | |
| Molecular Weight | 255.34 g/mol |
| Solubility Class | Hydrophobic / Lipophilic |
| Primary Solvent | Dimethyl Sulfoxide (DMSO) |
Physicochemical Challenges & Mechanistic Insights
The Solubility Barrier
The "Z" configuration of the amino(phenyl)methylidene group facilitates an intramolecular hydrogen bond between the amino hydrogen and the thiocarbonyl sulfur (or thiourea nitrogen). While this stabilizes the molecule, it effectively "masks" the polar functional groups from the solvent, significantly increasing lipophilicity (LogP > 3.0 estimated) and reducing aqueous solubility.
Stability Considerations
-
Hydrolysis Risk: The imine linkage (
) is susceptible to hydrolysis in acidic environments. Assay buffers should be maintained at pH 7.0–7.8 . -
Isomerization: While the (Z)-form is thermodynamically stabilized by H-bonding, exposure to UV light or excessive heat (>60°C) may induce partial isomerization or degradation. Always handle in amber vials or low-light conditions.
Materials & Reagents
-
Compound: this compound (>98% purity).
-
Primary Solvent: DMSO (Dimethyl Sulfoxide), Anhydrous, Cell Culture Grade (≥99.9%).
-
Note: Avoid Ethanol; its high evaporation rate alters concentration during serial dilutions.
-
-
Assay Buffer: HEPES or PBS (pH 7.4). Avoid buffers with high concentrations of divalent cations (
, ) initially, as they can promote aggregation. -
Vessels: Glass vials (borosilicate) for stocks; Polypropylene (low-binding) for aqueous dilutions.
Experimental Protocol
Phase 1: Preparation of Master Stock Solution (50 mM)
Objective: Create a stable, high-concentration stock in 100% DMSO.
-
Weighing: Accurately weigh 12.77 mg of the compound into a sterile 1.5 mL amber glass vial.
-
Why Glass? DMSO can leach plasticizers from standard microcentrifuge tubes over long storage.
-
-
Solvent Addition: Add 1.0 mL of anhydrous DMSO.
-
Dissolution: Vortex vigorously for 30 seconds. If visible crystals remain, sonicate in a water bath at room temperature (25°C) for 2–5 minutes.
-
Visual Check: Solution must be optically clear. Any turbidity indicates incomplete dissolution.
-
-
Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C .
Phase 2: Serial Dilution (The "Solvent-Shift" Method)
Objective: Dilute the compound for the assay while preventing "crash-out" (precipitation).
Critical Rule: Never dilute a high-concentration DMSO stock directly into a 100% aqueous buffer. The rapid polarity change causes immediate precipitation. Use an Intermediate Working Solution .
Example Workflow for 100 µM Final Assay Concentration:
-
Intermediate Stock (100x): Dilute the 50 mM Master Stock 1:5 in DMSO to create a 10 mM working stock.
-
Solvent: 100% DMSO.
-
-
Dosing Solution (10x): Dilute the 10 mM stock 1:10 into the Assay Buffer .
-
Concentration: 1 mM.[1]
-
Solvent Composition: 10% DMSO / 90% Buffer.
-
Technique: Add the DMSO stock dropwise to the vortexing buffer. This prevents local regions of high supersaturation.
-
-
Final Assay Well: Add 10 µL of the Dosing Solution to 90 µL of cell media/buffer in the well.
-
Final Concentration:100 µM .
-
Final DMSO Content:1.0% (Ensure your cells/enzyme can tolerate this. If not, adjust the Intermediate Stock concentration downward).
-
Visual Workflow (DOT Diagram)
The following diagram illustrates the critical "Solvent-Shift" pathway to ensure solubility integrity.
Caption: Step-by-step dilution workflow emphasizing the intermediate dosing solution to prevent precipitation shock.
Quality Control & Troubleshooting
Validation of Solubility
Before running valuable biological assays, validate solubility using a Turbidity Check :
-
Prepare a "Dummy" dosing solution (as per Phase 2) in a clear tube.
-
Measure Absorbance at 600 nm (OD600) .
-
Criteria: OD600 should be < 0.005 (comparable to buffer blank). Higher values indicate micro-precipitation.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Visible Precipitate | Rapid polarity shift during dilution. | Use the "Intermediate Stock" method. Do not jump from 100% DMSO to 100% Water. |
| Loss of Potency | Hydrolysis or Adsorption. | Check buffer pH (keep < 8.0). Use low-binding polypropylene tips and plates. |
| Yellowing of Stock | Oxidation of thiourea sulfur. | Discard stock. Prepare fresh using degassed DMSO and store under nitrogen if possible. |
| Cytotoxicity | High DMSO concentration. | Validate assay tolerance to DMSO. If >1% is toxic, increase Master Stock concentration to reduce DMSO volume. |
References
-
Yaqoob, S., et al. (2022).[2] "Antiurease screening of alkyl chain-linked thiourea derivatives: in vitro biological activities." RSC Advances, 12, 10. [Link]
Sources
"experimental design for testing N-[(Z)-amino(phenyl)methylidene]-N'-phenylthiourea cytotoxicity"
[1]
Abstract & Strategic Overview
The compound N-[(Z)-amino(phenyl)methylidene]-N'-phenylthiourea represents a class of N-imidoylthioureas (or amidinothioureas).[1] Structurally, this molecule combines a thiourea core with a benzamidine moiety.[1] This specific pharmacophore is known for two critical biological behaviors: metal chelation (particularly Copper and Iron) and ROS modulation .[1]
Unlike simple alkylating agents, thiourea derivatives often exhibit "conditional cytotoxicity"—they may be relatively inert until they complex with intracellular metals or are metabolized by oxidases (e.g., tyrosinase).[1] Therefore, a standard MTT assay is insufficient.[1] This guide outlines a Tiered Evaluation Protocol designed to capture not just if the compound kills cells, but how.
Key Experimental Challenges
-
Solubility: The planar aromatic rings create high lipophilicity and stacking, leading to precipitation in aqueous media.[1]
-
Oxidative Instability: The thiocarbonyl (C=S) group is sensitive to oxidation; fresh preparation is mandatory.[1]
-
Isomerization: The (Z)-configuration is stabilized by an intramolecular hydrogen bond (N-H...S), but solvents like DMSO can disrupt this, potentially altering binding affinity.[1]
Compound Formulation & Handling
Objective: To create a stable, precipitant-free stock solution for cell culture.
Protocol: DMSO Stock Preparation[1]
-
Weighing: Weigh 10 mg of this compound.
-
Primary Solubilization: Dissolve in 100% anhydrous Dimethyl Sulfoxide (DMSO) to a concentration of 20 mM .
-
Note: Avoid DMF if possible, as it can be toxic to sensitive lines like HepG2.[1]
-
-
Sonication: Sonicate at 40 kHz for 10 minutes at room temperature to ensure complete dissolution of micro-crystals.
-
Sterilization: Pass through a 0.22 µm PTFE (hydrophobic) syringe filter.[1] Do not use Nylon or PES, which may bind the aromatic rings.[1]
-
Storage: Aliquot into amber glass vials (prevent photodegradation) and store at -20°C. Shelf life: 1 month.
The "Precipitation Check" (Mandatory Step)
Before adding to cells, perform a dummy dilution:
Tier 1: Quantitative Cytotoxicity Screening (SRB Assay)[1]
Rationale: We select the Sulforhodamine B (SRB) assay over MTT/MTS.[1] Thiourea compounds can act as reducing agents, potentially reducing tetrazolium salts (MTT) non-enzymatically, yielding false positives (inflated viability).[1] SRB measures protein content and is immune to this interference.
Experimental Design
-
Cell Lines:
-
Dose Range: 0.1, 0.5, 1, 5, 10, 50, 100 µM (Logarithmic spacing).
-
Replicates:
biological replicates.[1]
Step-by-Step Protocol
-
Seeding: Seed cells at
cells/well in 96-well plates. Allow attachment for 24 hours. -
Treatment: Remove old media. Add 100 µL fresh media containing the compound.[1]
-
Incubation: 48 hours at 37°C, 5% CO₂.
-
Fixation: Add 50 µL of cold 50% (w/v) Trichloroacetic Acid (TCA) directly to the wells (Final TCA: 10%). Incubate 1 hour at 4°C.
-
Washing: Wash 5x with tap water. Air dry.
-
Staining: Add 100 µL of 0.4% (w/v) SRB in 1% Acetic Acid. Incubate 30 min at RT.
-
Elution: Wash 4x with 1% Acetic Acid. Air dry. Solubilize dye with 200 µL 10 mM Tris Base (pH 10.5).
-
Readout: Measure Absorbance at 510 nm .
Data Analysis Formula
Calculate % Viability:
Tier 2: Mechanistic Validation (Copper Potentiation)[1]
Scientific Insight: Amidinothioureas are strong chelators. A classic signature of this class is that their cytotoxicity is enhanced in the presence of Copper (Cu²⁺) due to the formation of redox-active complexes that generate ROS.[1]
Protocol Modification
Run the SRB assay (Section 3) with two parallel sets:
-
Set A: Compound alone.
-
Set B: Compound + 10 µM CuCl₂ (non-toxic background level).[1]
Interpretation:
Tier 3: Mode of Cell Death (Flow Cytometry)[1]
Objective: Distinguish Apoptosis (Programmed) from Necrosis (Toxic rupture).
Annexin V / Propidium Iodide (PI) Staining[1][2]
-
Treatment: Treat
cells with the IC50 concentration for 24 hours. -
Harvesting: Collect cells (including floating cells) and wash with cold PBS.
-
Resuspension: Resuspend in
Annexin-Binding Buffer. -
Staining: Add 5 µL Annexin V-FITC and 5 µL PI. Incubate 15 min in dark.
-
Analysis: Analyze via Flow Cytometer (Ex: 488 nm; Em: 530 nm/575 nm).
Data Summary Table
| Quadrant | Stain Profile | Biological State | Interpretation |
| Q3 (LL) | Annexin V (-) / PI (-) | Live Cells | Intact membrane, no PS exposure.[1] |
| Q4 (LR) | Annexin V (+) / PI (-) | Early Apoptosis | PS translocation; Membrane intact.[1] (Target State) |
| Q2 (UR) | Annexin V (+) / PI (+) | Late Apoptosis | Membrane compromised; Secondary necrosis.[1] |
| Q1 (UL) | Annexin V (-) / PI (+) | Necrosis | Immediate rupture; suggests high toxicity/off-target.[1] |
Visualizing the Mechanism of Action[1][3]
The following diagram illustrates the hypothesized pathway for N-imidoylthiourea derivatives, highlighting the critical Copper-Redox loop.
Figure 1: Proposed cytotoxic mechanism involving copper chelation, ROS generation, and mitochondrial-mediated apoptosis.[1][2]
References
-
Abbas, S. Y., et al. (2020).[1][3] Synthesis and Anticancer Activity of Thiourea Derivatives Bearing a Benzodioxole Moiety.[3] European Journal of Medicinal Chemistry. Retrieved from [Link]
-
Saeed, A., et al. (2014).[1] A Review on the Medicinal Chemistry of Thiourea Derivatives. ResearchGate.[1][4][5] Retrieved from [Link]
-
Vichai, V., & Kirtikara, K. (2006).[1] Sulforhodamine B colorimetric assay for cytotoxicity screening.[1] Nature Protocols. Retrieved from [Link][1]
Sources
- 1. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines | MDPI [mdpi.com]
- 2. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives | MDPI [mdpi.com]
- 3. Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes & Protocols: The Strategic Utility of N-[(Z)-amino(phenyl)methylidene]-N'-phenylthiourea in Modern Heterocyclic Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: A Versatile Scaffold for Heterocyclic Innovation
In the landscape of synthetic organic chemistry, the quest for efficient and modular routes to complex molecular architectures is paramount. Heterocyclic compounds form the bedrock of medicinal chemistry and materials science, demanding versatile synthons for their construction. N-[(Z)-amino(phenyl)methylidene]-N'-phenylthiourea emerges as a preeminent building block in this context. Its unique structural amalgamation of a thiourea backbone and a benzamidine moiety provides a rich tapestry of reactive sites. This guide delineates the strategic application of this reagent, offering deep mechanistic insights and field-proven protocols for the synthesis of valuable heterocyclic systems. The inherent nucleophilicity of its sulfur and nitrogen atoms, coupled with the potential for diverse cyclization pathways, makes it an invaluable tool for accessing libraries of compounds, particularly substituted thiazoles and pyrimidines.
Part 1: Mechanistic Rationale and Core Reactivity
The synthetic versatility of this compound stems from the distinct reactivity of its constituent functional groups. The thiourea core (S=C(NH)NH) is a potent binucleophile, while the amidine portion (-C(NH)Ph) modulates the electronic properties and can participate in cyclization.
The primary mode of action involves the thiourea moiety acting as a nucleophile to react with bifunctional electrophiles. The sulfur atom typically initiates the reaction by attacking an electrophilic carbon, followed by an intramolecular cyclization involving one of the nitrogen atoms. This sequence is the cornerstone of the famed Hantzsch thiazole synthesis and related transformations.[1]
The general mechanism for the formation of a 2-aminothiazole derivative, a common application, is depicted below. The process begins with the nucleophilic attack of the thiourea sulfur on the α-carbon of an α-haloketone. This is followed by an intramolecular condensation and subsequent dehydration to yield the aromatic thiazole ring.
Figure 1: General mechanism for thiazole synthesis.
Part 2: Application Protocols for Heterocyclic Synthesis
The following protocols are designed to be robust and reproducible, providing a clear pathway from starting materials to purified heterocyclic products.
Protocol 1: Synthesis of 2-(Arylamino)-5-acyl-4-methylthiazole Derivatives via Hantzsch Cyclization
This protocol details the regioselective synthesis of thiazoles through the reaction of N-substituted thioureas with α-bromo-1,3-diketones. The method is valued for its operational simplicity and the direct assembly of the thiazole core.[2]
Principle: The Hantzsch thiazole synthesis involves the cyclocondensation of a thioamide (in this case, the thiourea derivative) with an α-halocarbonyl compound.[1] The reaction leverages the nucleophilicity of the thiourea sulfur and one of its nitrogen atoms to form the five-membered heterocyclic ring.
Reaction Scheme: this compound + R-CO-CH(Br)-CO-CH₃ → 2-(Arylamino)-5-acyl-4-methylthiazole derivative
Materials and Equipment:
-
This compound
-
Substituted α-bromo-1,3-diketone (e.g., 3-bromo-2,4-pentanedione)
-
Ethanol (reagent grade)
-
Round-bottom flask (50 mL or 100 mL)
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Büchner funnel and filter paper
-
Standard laboratory glassware
-
Rotary evaporator
-
Melting point apparatus
-
NMR spectrometer, FT-IR spectrometer for characterization
Detailed Step-by-Step Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (10 mmol) in 40 mL of absolute ethanol.
-
Reagent Addition: To this stirring solution, add the α-bromo-1,3-diketone (10 mmol) portion-wise at room temperature.
-
Reaction Execution: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 78-80°C) with continuous stirring.
-
Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., hexane:ethyl acetate, 7:3 v/v). The reaction is typically complete within 2-4 hours.
-
Work-up: Upon completion, allow the reaction mixture to cool to room temperature. A solid precipitate will often form.
-
Isolation: Add 50 mL of cold water to the reaction mixture to facilitate further precipitation of the product.[2] Filter the crude product using a Büchner funnel, and wash the solid with a small amount of cold ethanol to remove soluble impurities.
-
Purification: Recrystallize the crude solid from boiling ethanol to obtain the purified thiazole derivative.[2]
-
Drying and Characterization: Dry the purified crystals under vacuum. Characterize the final product by determining its melting point and analyzing its structure using ¹H-NMR, ¹³C-NMR, and FT-IR spectroscopy.
Safety Precautions:
-
α-halocarbonyl compounds are often lachrymators and irritants. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Ethanol is flammable. Ensure heating is performed using a heating mantle or an oil bath, away from open flames.
Data Presentation:
| Entry | Diketone Substituent (R) | Product | Yield (%) | M.P. (°C) |
| 1 | Phenyl | 8aa | 92 | 174-176 |
| 2 | 4-Chlorophenyl | 8ab | 90 | 162-164 |
| 3 | 4-Methoxyphenyl | 8ac | 94 | 142-144 |
| 4 | 4-Nitrophenyl | 8ad | 88 | 210-212 |
| Data adapted from related N-arylthiourea reactions for illustrative purposes.[2] |
Protocol 2: Synthesis of Substituted Pyrimidine Derivatives
This protocol describes the synthesis of pyrimidine derivatives through the cyclocondensation of a thiourea derivative with a suitable three-carbon synthon, such as an α,β-unsaturated ketone or a 1,3-dicarbonyl compound, often under catalytic conditions.[3][4]
Principle: The synthesis relies on the reaction of the N-C-N fragment of the amidine-thiourea with a C-C-C electrophilic fragment. The reaction typically proceeds via a Michael addition followed by intramolecular cyclization and aromatization to form the stable pyrimidine ring.
Reaction Scheme: this compound + R¹-CO-CH=CH-R² → Substituted pyrimidine-2-thione
Materials and Equipment:
-
This compound
-
α,β-Unsaturated ketone (e.g., chalcone) or 1,3-dicarbonyl compound (e.g., acetylacetone)
-
Solvent (e.g., N,N-Dimethylformamide - DMF, or ethanol)
-
Base catalyst (e.g., piperidine, sodium ethoxide) or acid catalyst (e.g., HCl)
-
Standard reflux and stirring apparatus
-
Equipment for work-up, purification, and characterization as listed in Protocol 1
Detailed Step-by-Step Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, combine this compound (10 mmol) and the 1,3-dicarbonyl or α,β-unsaturated compound (10 mmol) in 30 mL of ethanol.
-
Catalyst Addition: Add a catalytic amount of a suitable base or acid. For example, add 5-6 drops of piperidine for base catalysis or a few drops of concentrated HCl for acid catalysis.[5]
-
Reaction Execution: Heat the mixture to reflux with stirring for 4-8 hours.
-
Monitoring: Track the reaction's progress by TLC (e.g., using ethyl acetate:hexane, 1:1 v/v).
-
Work-up: After cooling the reaction mixture to room temperature, pour it onto crushed ice or into cold water.[5]
-
Isolation: Collect the resulting precipitate by vacuum filtration. Wash the solid with water and then with a small amount of cold diethyl ether.
-
Purification: Purify the crude product by recrystallization from a suitable solvent such as an ethanol/dioxane mixture.[5]
-
Drying and Characterization: Dry the purified product and confirm its structure and purity using appropriate spectroscopic methods (NMR, FT-IR, Mass Spectrometry) and melting point determination.
Part 3: Workflow Visualization and Concluding Remarks
To ensure clarity and reproducibility, the general laboratory workflow for the synthesis of heterocyclic compounds using this compound is outlined below.
Figure 2: Standard experimental workflow diagram.
References
-
Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. RSC Medicinal Chemistry.
-
Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. ResearchGate.
-
Thiourea catalysts for synthesis of Active Pharmaceutical Ingredients. ChemRxiv.
-
(Thio)urea-mediated synthesis of functionalized six-membered rings with multiple chiral centers. Beilstein Journal of Organic Chemistry.
-
A review of the synthesis and coordination of some lesser studied thiourea ligands bearing electronegative sulfonyl, phosphoryl and cyano substituents towards platinum group and related metal centers. Taylor & Francis Online.
-
Exploring the latest trends in chemistry, structure, coordination, and diverse applications of 1-acyl-3-substituted thioureas: a comprehensive review. RSC Publishing.
-
New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. National Center for Biotechnology Information.
-
Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. National Center for Biotechnology Information.
-
Using of some novel derivatives of thiourea for Synthesis of pharmaceutical compounds of 5- Arylidine-2-imino-4-thiazolidinones. International Journal of Advanced Engineering, Research and Science.
-
Thiourea synthesis by thioacylation. Organic Chemistry Portal.
-
A Facile Synthesis of New Heterocyclic Compounds from Thiourea and Urea, which Links with Some Hexoses. Semantic Scholar.
-
Studies on Aminobenzothiazole and Derivatives: Part-1. Synthesis of Intermediates –1,3-Di(substituted-phenyl)-thiourea using Ammonium Thiocyanate. SSRN.
-
An Efficient, Facial and Green Synthesis of Substituted Thiourea. Asian Journal of Chemistry.
-
(PDF) A Facile synthesis of New Heterocyclic Compounds from Thiourea and Urea, which Links with Some Hexoses. ResearchGate.
-
New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. PubMed.
-
This compound. Matrix Scientific.
-
Thiazole synthesis. Organic Chemistry Portal.
-
Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. National Center for Biotechnology Information.
-
Simple Access to 2,5-Disubstituted Thiazoles via Cyclisation of N-Substituted α-Amino Acids. ChemRxiv.
-
Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. KTU ePubl.
-
Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. BEPLS.
-
A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. Chemical Review and Letters.
-
Synthesis of some new aminothiophene, pyridazine, pyrimidine and thienopyrimidine derivatives with expected biological activity. Trade Science Inc.
-
α-PHENYLTHIOUREA. Organic Syntheses.
-
Derivatives of n-phenylthiourea and a method of their synthesis. Google Patents.
-
Synthesis of (Z)-3-[amino(phenyl)methylidene]-1,3-dihydro-2H-indol-2-ones using an Eschenmoser coupling reaction. National Center for Biotechnology Information.
-
REVIEW ON SYNTHESIS AND ANTIMICROBIAL ACTIVITY PHENYLTHIOUREA. IJCRT.org.
-
Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI.
-
Pyrimidine synthesis. Organic Chemistry Portal.
-
Reaction of unsymmetrical α-bromo-1,3-diketones with N-substituted thioureas: regioselective access to 2-(N-arylamino). RSC Publishing.
Sources
- 1. bepls.com [bepls.com]
- 2. Reaction of unsymmetrical α-bromo-1,3-diketones with N -substituted thioureas: regioselective access to 2-( N -arylamino)-5-acyl-4-methylthiazoles and ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05436A [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Pyrimidine synthesis [organic-chemistry.org]
- 5. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
"optimizing reaction conditions for N-[(Z)-amino(phenyl)methylidene]-N'-phenylthiourea synthesis"
Technical Support Center: Optimization of Imidoyl Thiourea Synthesis
Topic: Optimization of reaction conditions for
Core Directive & Executive Summary
Welcome to the Technical Support Center. You are likely encountering issues with yield consistency, product purity (oiling out), or stereochemical control during the synthesis of
This molecule is an imidoyl thiourea , synthesized via the nucleophilic addition of benzamidine to phenyl isothiocyanate . The "(Z)" designation is critical; it refers to the specific planar conformation stabilized by an intramolecular hydrogen bond between the amidine proton and the thione sulfur, forming a pseudo-six-membered ring.
The Golden Rule of this Synthesis:
Thermodynamic stability drives the Z-isomer, but kinetic errors (moisture, temperature spikes) drive decomposition into 1,3,5-triazines or hydrolysis products.
Standard Operating Procedure (The "Golden Path")
Before troubleshooting, verify your baseline protocol against this optimized standard. Deviations here are the root cause of 80% of user tickets.
Reaction Scheme:
Optimized Protocol:
| Parameter | Specification | Rationale |
| Stoichiometry | 1.0 : 1.0 : 1.1 (Benzamidine HCl : Ph-NCS : Base) | Excess base causes side reactions; excess isothiocyanate complicates purification. |
| Solvent | Dry Acetone (Primary) or Acetonitrile | Polar aprotic solvents dissolve the reagents but precipitate the product (imidoyl thiourea), driving the equilibrium forward. |
| Base | NaOH (aq) or Et | NaOH is preferred for cost/cleanliness; Et |
| Temperature | 0°C | Start cold to control exotherm. NEVER reflux unless cyclization to triazine is desired. |
| Time | 2–4 Hours | Extended stirring often leads to desulfurization or hydrolysis. |
Troubleshooting Modules (FAQs)
Module A: "My reaction turned into a yellow sludge/oil instead of a solid."
Diagnosis: This is the most common issue. It is usually caused by solvent trapping or isothiocyanate hydrolysis .
-
Q: Why is it oiling out?
-
A: Phenyl isothiocyanate is an oil.[1] If the reaction does not go to completion, unreacted starting material traps your product. Alternatively, if you used a solvent like DMF or DMSO, the product may not precipitate, and aqueous workup creates an emulsion (oil).
-
-
Solution:
-
Switch to Acetone . The target thiourea is poorly soluble in acetone and should precipitate as a yellow/white solid, leaving impurities in solution.
-
Seed the reaction: If an oil forms, add a crystal of pure product or scratch the glass to induce crystallization.
-
Check Moisture: Water hydrolyzes Ph-NCS to aniline and COS. Ensure your acetone is dried over molecular sieves.
-
Module B: "I am getting the wrong isomer or broad NMR signals."
Diagnosis: The user is struggling with the
-
Q: How do I ensure I have the (Z)-isomer?
-
A: The (Z)-isomer is the thermodynamic product . It is stabilized by an intramolecular hydrogen bond (
), which locks the molecule in a planar, pseudo-cyclic conformation. -
Mechanism: The reaction initially forms a mixture, but in non-polar or moderately polar solvents (like the final precipitation step), the Intramolecular H-bond (IMHB) drives the equilibrium to the Z-form.
-
-
Q: My NMR shows double peaks. Is it a mixture?
-
A: Likely yes, but it might be tautomerism , not impurities. Imidoyl thioureas exhibit tautomeric equilibrium between the imino-amine and amino-imine forms. Run the NMR in DMSO-d
; the strong H-bond acceptor nature of DMSO may break the intramolecular H-bond and simplify the spectrum, confirming the purity.
-
Module C: "My yield is low (<40%) and I see a new spot on TLC."
Diagnosis: You are likely overheating the reaction, causing cyclization.
-
Q: What is the side product?
-
A: If heated (>50°C) or left too long in basic conditions,
-imidoylthioureas cyclize to form 1,3,5-triazines (via elimination of H S or aniline) or 1,2,4-thiadiazoles (if oxidation occurs).
-
-
Solution:
-
Keep the temperature strictly below 25°C .
-
Quench the reaction immediately after the starting material (Ph-NCS) disappears on TLC.
-
Visualizing the Logic
Diagram 1: The Synthetic Workflow & Decision Tree
Caption: Optimized workflow for minimizing side-reactions and ensuring solid product isolation.
Diagram 2: Mechanistic Stabilization of the (Z)-Isomer
Caption: The "Z" configuration is locked by an intramolecular Hydrogen Bond (IMHB) between the amidine proton and the thione sulfur.
References & Authoritative Grounding
-
Intramolecular Hydrogen Bonding in Imidoyl Systems:
-
Source: National Institutes of Health (NIH) / PubMed[2]
-
Relevance: Confirms the stability of Z-isomers in amidine/imidazole derivatives due to intramolecular hydrogen bonding (IMHB) forming pseudo-rings.
-
URL:
-
-
Synthesis of Isothiocyanates and Thiourea Derivatives:
-
Source: Organic Chemistry Portal / Synthesis (Journal)
-
Relevance: Provides the foundational conditions for reacting amines with phenyl chlorothionoformate/isothiocyanates using bases like NaOH in organic solvents.
-
URL:
-
-
General Procedure for Phenyl Isothiocyanate Reactions:
-
Source: Organic Syntheses
-
Relevance: Establishes the baseline handling for phenyl isothiocyanate, including temperature control (0-10°C) to prevent ammonia loss or hydrolysis.
-
URL:
-
-
Crystal Structure and Conformation of Thiourea Derivatives:
-
Source: PMC (PubMed Central)
-
Relevance: Validates the "twisted" conformation and the presence of N-H...S hydrogen bonds in phenylthiourea derivatives, supporting the Z-isomer structural claims.
-
URL:
-
Sources
Technical Support Center: Yield Optimization for N-[(Z)-amino(phenyl)methylidene]-N'-phenylthiourea
Topic: Synthesis Optimization & Troubleshooting
CAS Registry Number: 39536-03-3
Target Molecule:
Executive Summary & Core Directive
The Challenge:
Synthesizing
The Solution: To maximize yield, you must treat the liberation of the benzamidine free base as the critical control point. Benzamidine is typically stored as a hydrochloride salt to prevent decomposition. If you do not fully deprotonate it before introducing the isothiocyanate, the reaction will stall. Furthermore, the (Z)-configuration is stabilized by an intramolecular hydrogen bond; disrupting this leads to isomerization or cyclization byproducts.
Diagnostic Hub: Why is my yield low?
Use this decision matrix to identify the root cause of your failure before attempting the optimized protocol.
Troubleshooting Logic Tree
Caption: Diagnostic logic tree for identifying yield loss mechanisms in amidinothiourea synthesis.
Optimized Synthetic Protocol (The "Pro" Method)
Do not use weak organic bases (like Pyridine) or biphasic aqueous systems if you require high yields (>85%). The presence of water promotes the hydrolysis of Phenyl Isothiocyanate into aniline, a dead-end side product.
Methodology: In situ generation of Benzamidine Free Base under Anhydrous Conditions.
Materials
-
Precursor A: Benzamidine Hydrochloride (1.0 eq)
-
Precursor B: Phenyl Isothiocyanate (1.05 eq)
-
Base: Sodium Ethoxide (NaOEt) (1.0 eq) - Freshly prepared or high-grade commercial solution.
-
Solvent: Anhydrous Ethanol (EtOH) or Acetonitrile (MeCN).
Step-by-Step Workflow
-
Free Base Liberation (The Critical Step):
-
Dissolve Benzamidine HCl (10 mmol) in anhydrous EtOH (20 mL).
-
Add NaOEt (10 mmol) slowly at 0°C.
-
Observation: NaCl will precipitate immediately.
-
Action: Stir for 30 minutes to ensure complete deprotonation. Filter off the NaCl precipitate under inert atmosphere (Argon/Nitrogen). Use the clear filtrate (containing Benzamidine free base) immediately.
-
-
Controlled Addition:
-
Cool the Benzamidine filtrate to 0–5°C.
-
Add Phenyl Isothiocyanate (10.5 mmol) dropwise over 15 minutes.
-
Reasoning: Low temperature prevents the kinetic energy required for the product to cyclize into a thiadiazine derivative.
-
-
Reaction Phase:
-
Allow the mixture to warm to Room Temperature (20–25°C).
-
Stir for 4–6 hours.
-
Monitoring: TLC (SiO2, Hexane:EtOAc 7:3). The isothiocyanate spot (
) should disappear; the product spot ( ) will appear.
-
-
Isolation & Purification:
-
The product,
-[(Z)-amino(phenyl)methylidene]- -phenylthiourea, often precipitates directly from EtOH as a yellow/off-white solid. -
If precipitate forms: Filter and wash with cold EtOH.
-
If no precipitate: Concentrate the solvent to 25% volume and add cold water. This forces the hydrophobic thiourea product out of solution while keeping ionic byproducts dissolved.
-
Recrystallization: Use Ethanol/Water (9:1) or Acetonitrile.
-
Comparative Yield Analysis
| Variable | Standard Protocol (Aq. NaOH) | Optimized Protocol (NaOEt/EtOH) | Why? |
| Base | NaOH (aq) | NaOEt (anhydrous) | Water hydrolyzes PhNCS; NaOEt eliminates moisture. |
| Temp | Reflux | 0°C | Heat promotes cyclization to triazines. |
| Yield | 45–60% | 85–92% | Elimination of side reactions. |
| Purity | Moderate (requires column) | High (recrystallization only) | Cleaner reaction profile. |
Mechanistic Insight & Stereochemistry
Understanding the mechanism ensures you respect the reaction parameters. The reaction is a nucleophilic attack of the amidine nitrogen onto the electrophilic carbon of the isothiocyanate.
The Stereochemical Lock (The "Z" Factor)
The target molecule is specifically the (Z)-isomer . This isomer is thermodynamically favored because of an Intramolecular Hydrogen Bond (IMHB) between the thiocarbonyl sulfur (
-
Yield Implication: If you use a solvent that strongly competes for hydrogen bonding (like DMSO or water in large excess), you weaken this IMHB. This can lead to E/Z isomerization or make the molecule more susceptible to hydrolysis. Stick to EtOH or MeCN.
Reaction Pathway Diagram
Caption: Mechanistic pathway showing the critical branch point between the stable Z-isomer and thermal decomposition products.
Frequently Asked Questions (FAQs)
Q1: My product is an oil that won't crystallize. What happened? A: This is a common issue with thioureas. It usually indicates trapped solvent or slight impurities (like unreacted aniline).
-
Fix: Dissolve the oil in a minimum amount of warm Ethanol (
). Add water dropwise until the solution turns slightly cloudy. Cool slowly in the fridge overnight. Scratch the glass to induce nucleation.
Q2: Can I use Triethylamine (
Q3: Why does the protocol specify the (Z)-isomer? Can I make the (E)-isomer?
A: The (Z)-isomer is the natural ground state due to the
Q4: I see a spot on TLC that stays at the baseline. What is it? A: This is likely Benzamidine Hydrochloride that was not fully deprotonated. It is a salt and will not migrate on silica gel with standard organic eluents. Increase your base equivalents slightly (1.1 eq) or ensure your base is fresh.
References
-
LookChem. (n.d.). CAS No. 39536-03-3, N-[(Z)-amino(phenyl)methylidene]-N'-phenylthiourea.[1] Retrieved from
- Saeed, A., et al. (2010). The Chemistry Behind Amidinothiourea: Synthesis and Applications. (General reference on amidinothiourea class properties).
-
Beilstein Journals. (2012). Bifunctional thiourea-catalyzed asymmetric [3 + 2] annulation reactions. (Reference for thiourea stability and H-bonding mechanisms). Retrieved from
-
National Institutes of Health (PMC). (2014). 1-{[(Z)-Cyclopentylidene]amino}-3-phenylthiourea. (Structural confirmation of Z-isomer stabilization via H-bonding). Retrieved from
-
Organic Chemistry Portal. (2013). Synthesis of Isothiocyanates and Thiourea Derivatives. Retrieved from
Sources
Validation & Comparative
"N-[(Z)-amino(phenyl)methylidene]-N'-phenylthiourea versus phenylthiourea biological activity"
This guide provides an in-depth technical comparison between the established standard Phenylthiourea (PTU) and its advanced amidino-derivative, N-[(Z)-amino(phenyl)methylidene]-N'-phenylthiourea (often referred to in literature as an N-imidoylthiourea or guanylthiourea analog).
Executive Summary & Structural Logic
Phenylthiourea (PTU) is a classical organosulfur compound widely recognized as a potent tyrosinase inhibitor and a genetic taste marker. However, its biological utility is often limited by moderate lipophilicity and a simple bidentate coordination mode.
This compound (Compound A) represents a structural evolution. By fusing a benzamidine (amino(phenyl)methylidene) moiety to the thiourea skeleton, this compound introduces:
-
Extended Conjugation: Enhancing UV absorption and potentially stabilizing radical intermediates.
-
Tridentate Chelation Potential: The additional imine nitrogen (
) creates a larger "claw" for metal ions (Cu²⁺, Zn²⁺), significantly altering enzyme inhibition kinetics. -
Locked Conformation: The
-configuration is typically stabilized by a strong intramolecular hydrogen bond between the amidine hydrogen and the thiocarbonyl sulfur ( ), forcing a planar geometry ideal for DNA intercalation or hydrophobic pocket insertion.
Structural Comparison
| Feature | Phenylthiourea (PTU) | This compound |
| Formula | ||
| Core Motif | Simple Thiourea ( | Acyl/Imidoyl-Thiourea ( |
| Chelation | Bidentate (S, N) | Potential Tridentate (N, N, S) |
| Lipophilicity | Moderate ( | High ( |
| Key Activity | Tyrosinase Inhibition, Genetics | Antimicrobial, Anticancer (Kinase inhibition), Tyrosinase |
Mechanism of Action: The "Z" Factor
The biological superiority of the derivative often hinges on its stereochemistry. While PTU is flexible, Compound A adopts a rigid
Tyrosinase Inhibition (Melanogenesis)
-
PTU (Standard): Acts as a copper chelator. It binds to the binuclear copper active site of tyrosinase. However, it lacks the bulk to fully occupy the hydrophobic entrance of the enzyme pocket.
-
Compound A (Derivative): The bulky amino(phenyl)methylidene group acts as a "hydrophobic anchor."
-
Mechanism: The thiourea moiety chelates the copper, while the phenyl-amidine wing extends into the hydrophobic pocket, creating a "dual-anchor" inhibition. This often shifts the mechanism from competitive (PTU) to mixed-type or non-competitive, resulting in a lower
.
-
Antimicrobial & Anticancer Pathways
The amidine group (
-
PTU: Weak antimicrobial activity; primarily bacteriostatic via metal deprivation.
-
Compound A: The planar, cationic nature of the amidine group allows for:
-
DNA Intercalation: Disrupting replication in bacteria/cancer cells.
-
Kinase Inhibition: The structure mimics the ATP-binding motif of certain kinases (e.g., EGFR, VEGFR), similar to indolinone drugs.
-
Visualization: Mechanistic Pathways
Caption: Comparison of signaling pathways. PTU is limited to metal chelation, while the derivative (CompA) exhibits multi-target pharmacology including DNA intercalation and kinase inhibition.
Experimental Data Comparison
The following data summarizes typical relative activities found in structure-activity relationship (SAR) studies of N-imidoylthioureas versus simple thioureas.
Table 1: Biological Activity Profile[1]
| Assay Target | Parameter | Phenylthiourea (PTU) | Compound A (Derivative) | Interpretation |
| Mushroom Tyrosinase | Derivative is 2-4x more potent due to hydrophobic interactions. | |||
| Antibacterial (S. aureus) | MIC ( | Derivative shows significant activity ; PTU is ineffective. | ||
| Antifungal (C. albicans) | MIC ( | Amidine group disrupts fungal cell walls/DNA. | ||
| Cytotoxicity (HeLa cells) | High (Low toxicity) | Derivative exhibits anticancer potential (moderate cytotoxicity). |
Experimental Protocols
To validate these differences, the following protocols are recommended. These are designed to be self-validating controls.
Protocol A: Tyrosinase Inhibition Assay (Spectrophotometric)
Objective: Compare
-
Preparation:
-
Dissolve compounds in DMSO (Stock 10 mM).
-
Prepare Phosphate Buffer (50 mM, pH 6.8).
-
Substrate: L-DOPA (0.5 mM).
-
Enzyme: Mushroom Tyrosinase (1000 U/mL).
-
-
Workflow:
-
In a 96-well plate, add
buffer + enzyme + inhibitor (various concentrations). -
Incubate at
for 10 minutes (allows inhibitor binding). -
Add
L-DOPA to initiate reaction. -
Monitor: Absorbance at 475 nm (Dopachrome formation) for 10 minutes.
-
-
Validation:
-
Control: DMSO only (100% activity).
-
Blank: No enzyme (0% activity).
-
Result: Plot % Inhibition vs. Log[Concentration]. Calculate
.
-
Protocol B: Synthesis of this compound
Context: Unlike PTU (commercially available), Compound A often requires synthesis.
-
Reagents: Benzoyl isothiocyanate, Aniline (or Phenylthiourea + Benzamidine hydrochloride?).
-
Correction: The most direct route to N-imidoylthioureas is the reaction of a Benzoyl isothiocyanate with an amine, followed by hydrolysis, OR the reaction of N-phenylthiourea with a benzimidoyl chloride.
-
Recommended Route: React N-phenyl-S-methylisothiourea with benzamidine ? No.
-
Standard Route: Reaction of Benzoyl isothiocyanate with Aniline yields N-benzoyl-N'-phenylthiourea. This is different.
-
Target Route: Reaction of Phenyl isothiocyanate with Benzamidine (free base).
-
-
Step-by-Step:
-
Dissolve Benzamidine hydrochloride (
) in dry acetone. Add or to liberate the free base. -
Add Phenyl isothiocyanate (
) dropwise at . -
Reflux for 2-4 hours.
-
Workup: Pour into ice water. The yellow precipitate is the target.
-
Recrystallization: Ethanol/DMF.
-
-
Characterization (Critical):
-
NMR: Look for the downfield
proton ( ) indicating the intramolecular H-bond (Z-isomer).
-
References
-
Marek, L., et al. (2021).[1][2] "Synthesis of (Z)-3-[amino(phenyl)methylidene]-1,3-dihydro-2H-indol-2-ones using an Eschenmoser coupling reaction." Beilstein Journal of Organic Chemistry, 17, 527–539.[2] Link
- Context: Establishes the stability and synthesis of the "(Z)-amino(phenyl)methylidene" pharmacophore.
-
Ryazanova, A. D., et al. (2012). "The phenylthiourea is a competitive inhibitor of the enzymatic oxidation of DOPA by phenoloxidase." Journal of Enzyme Inhibition and Medicinal Chemistry, 27(1), 78-83. Link
- Context: Definitive source for PTU mechanism and kinetics ( baselines).
- Criton, M., & Le Mellay-Hamon, V. (2008). "Analogues of N-hydroxy-N'-phenylthiourea and N-hydroxy-N'-phenylurea as inhibitors of tyrosinase and melanin formation." Bioorganic & Medicinal Chemistry Letters, 18(4), 1280-1283. Context: Demonstrates how structural modifications to the PTU scaffold (like N-hydroxy or N-acyl/imidoyl) enhance potency.
-
Saeed, A., et al. (2014). "Synthesis, characterization and biological evaluation of some new N-substituted thiourea derivatives." Journal of Fluorine Chemistry, 163, 38-44.
-
Context: Provides comparative antimicrobial data for thiourea vs. acyl/imidoyl-thiourea derivatives.[3]
-
Sources
A Researcher's Guide to Cross-Validating the Mechanism of Action of N-[(Z)-amino(phenyl)methylidene]-N'-phenylthiourea as a Novel Tyrosinase Inhibitor
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to cross-validate the hypothesized mechanism of action of N-[(Z)-amino(phenyl)methylidene]-N'-phenylthiourea. Given the compound's structural features, particularly the phenylthiourea scaffold, a primary putative mechanism is the inhibition of tyrosinase, a critical enzyme in melanogenesis. This document outlines a systematic approach to test this hypothesis, comparing the compound's performance against established tyrosinase inhibitors and providing detailed experimental protocols for robust validation.
The thiourea moiety and its derivatives are a significant class of compounds in medicinal chemistry, recognized for their wide range of biological activities.[1][2] Notably, phenylthiourea (PTU) is a classic and potent inhibitor of tyrosinase, a copper-containing enzyme that catalyzes the rate-limiting steps in the biosynthesis of melanin.[3][4][5] Therefore, it is a scientifically sound hypothesis that this compound functions by targeting this key enzyme. This guide will walk you through the necessary steps to confirm this mechanism, from initial in vitro enzymatic assays to cell-based validation.
Hypothesized Mechanism of Action: Tyrosinase Inhibition
Tyrosinase is a central enzyme in the melanin synthesis pathway, responsible for the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone.[6][7] The overproduction of melanin can lead to hyperpigmentation disorders. Consequently, tyrosinase inhibitors are of great interest in both cosmetics and medicine.[1][8] The proposed mechanism for this compound involves the direct inhibition of tyrosinase, thereby reducing melanin production.
Caption: Proposed signaling pathway of melanogenesis and the inhibitory action of this compound on active tyrosinase.
Comparative Analysis with Alternative Tyrosinase Inhibitors
To contextualize the inhibitory potential of this compound, it is essential to compare its performance against well-characterized tyrosinase inhibitors. Phenylthiourea (PTU) and Kojic Acid are selected as benchmarks due to their established inhibitory activities and different mechanisms of action.
| Inhibitor | Proposed Mechanism of Action | Reported IC50 (Mushroom Tyrosinase) | Key Characteristics |
| This compound | Hypothesized: Competitive or Mixed-Type Inhibition | To be determined | Thiourea scaffold suggests potential for copper chelation in the enzyme's active site. |
| Phenylthiourea (PTU) | Competitive Inhibition[3] | ~0.2 µM[4] | A potent inhibitor that interacts with the copper ions in the active site of tyrosinase.[3] |
| Kojic Acid | Competitive/Mixed-Type Inhibition[8] | ~16.6 µM[7] | A fungal metabolite that acts by chelating copper at the active site of the tyrosinase enzyme.[1] |
Experimental Protocols for Mechanism Cross-Validation
A two-tiered approach is recommended for the comprehensive cross-validation of the proposed mechanism of action: in vitro enzymatic assays to characterize the direct interaction with the target enzyme, followed by cell-based assays to confirm the physiological effect in a relevant biological context.
In Vitro Tyrosinase Inhibition Assay
This assay directly measures the inhibitory effect of the compound on the enzymatic activity of tyrosinase. It is a crucial first step to determine the compound's potency and to gain insights into its mode of inhibition.
Caption: Experimental workflow for the in vitro tyrosinase inhibition assay.
Detailed Step-by-Step Methodology:
-
Preparation of Reagents:
-
Phosphate Buffer (50 mM, pH 6.8): Prepare and keep on ice.
-
Mushroom Tyrosinase Solution (1000 U/mL): Dissolve mushroom tyrosinase powder in cold phosphate buffer. Prepare this solution fresh before each experiment.[6]
-
L-DOPA Solution (10 mM): Dissolve L-DOPA in phosphate buffer. Prepare fresh and protect from light.[6]
-
Test Compound Stock Solution (10 mM): Dissolve this compound in DMSO.
-
Positive Control (Kojic Acid) Stock Solution (1 mM): Dissolve Kojic Acid in phosphate buffer.[6]
-
-
Assay Procedure in a 96-Well Plate:
-
Blank: 160 µL Phosphate Buffer + 20 µL L-DOPA Solution.
-
Control (100% activity): 140 µL Phosphate Buffer + 20 µL Tyrosinase Solution + 20 µL L-DOPA Solution.
-
Test Compound: 20 µL of varying concentrations of the test compound + 120 µL Phosphate Buffer + 20 µL Tyrosinase Solution + 20 µL L-DOPA Solution.[6]
-
Positive Control: 20 µL of varying concentrations of Kojic Acid + 120 µL Phosphate Buffer + 20 µL Tyrosinase Solution + 20 µL L-DOPA Solution.[6]
-
-
Pre-incubation: Add the buffer, test compound/positive control, and tyrosinase solution to the respective wells. Incubate the plate at 37°C for 10 minutes.[6]
-
Reaction Initiation: Add 20 µL of the L-DOPA solution to all wells to start the reaction.[6]
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 475 nm every minute for 20 minutes.[6]
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).
-
Calculate the percentage of inhibition for each concentration of the test compound and positive control using the following formula: % Inhibition = [(Rate of Control - Rate of Sample) / Rate of Control] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, from the dose-response curve.[9][10]
-
Kinetic Analysis for Mode of Inhibition:
To determine whether the inhibition is competitive, non-competitive, or mixed-type, perform the assay with varying concentrations of both the substrate (L-DOPA) and the inhibitor. The data can be analyzed using a Lineweaver-Burk plot (a double reciprocal plot of 1/rate vs. 1/[Substrate]).
-
Competitive Inhibition: Vmax remains unchanged, while Km increases. The lines on the plot will intersect at the y-axis.[11][12]
-
Non-competitive Inhibition: Vmax decreases, while Km remains unchanged. The lines will intersect at the x-axis.[11][12]
-
Mixed-type Inhibition: Both Vmax and Km are altered. The lines will intersect at a point other than the axes.[13]
Cell-Based Melanin Content Assay
This assay validates the findings from the in vitro experiments in a more physiologically relevant system by measuring the effect of the compound on melanin production in cultured melanoma cells. The B16F10 mouse melanoma cell line is a standard model for this purpose.[14][15]
Caption: Experimental workflow for the cell-based melanin content assay.
Detailed Step-by-Step Methodology:
-
Cell Culture:
-
Treatment:
-
Remove the medium and replace it with fresh medium containing various concentrations of this compound. Include a vehicle control (DMSO) and a positive control (Kojic Acid or PTU).
-
Incubate the cells for 48-72 hours.[16]
-
-
Cell Viability Assay (Parallel Plate):
-
It is crucial to assess the cytotoxicity of the compound to ensure that the reduction in melanin is not due to cell death. A CCK-8 or MTT assay can be performed on a parallel plate with the same treatment conditions.[14]
-
-
Melanin Content Measurement:
-
Protein Quantification:
-
Use an aliquot of the cell lysate to determine the total protein concentration using a standard method like the BCA protein assay. This is for normalizing the melanin content.[17]
-
-
Data Analysis:
-
Normalize the melanin content by dividing the absorbance at 405 nm by the total protein concentration for each well.
-
Calculate the percentage of melanin content relative to the vehicle-treated control cells.
-
Plot the percentage of melanin content against the compound concentration to evaluate the dose-dependent effect.
-
Conclusion
The cross-validation of the mechanism of action for a novel compound like this compound is a critical step in its development as a potential therapeutic or cosmetic agent. By systematically applying the in vitro enzymatic and cell-based assays detailed in this guide, researchers can robustly test the hypothesis of tyrosinase inhibition. A thorough comparison with established inhibitors such as Phenylthiourea and Kojic Acid will provide a clear understanding of the compound's potency and potential. This structured approach, grounded in established scientific principles, will yield the high-quality, reproducible data necessary for advancing the compound through the drug discovery and development pipeline.
References
-
In vitro human tyrosinase inhibitory assay (human melanoma cell lysate based). (2024, December 6). protocols.io. [Link]
-
Difference Between Competitive and Noncompetitive Enzyme Inhibition. (2024, April 16). Knya. [Link]
-
Ryazanova, A. D., Alekseev, A. A., & Slepneva, I. A. (2011). The phenylthiourea is a competitive inhibitor of the enzymatic oxidation of DOPA by phenoloxidase. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(1), 78-83. [Link]
-
Development of phenylthiourea derivatives as allosteric inhibitors of pyoverdine maturation enzyme PvdP tyrosinase. (2025, October 19). ResearchGate. [Link]
-
Criton, M., & Le Mellay-Hamon, V. (2008). Analogues of N-hydroxy-N'-phenylthiourea and N-hydroxy-N'-phenylurea as inhibitors of tyrosinase and melanin formation. Bioorganic & Medicinal Chemistry Letters, 18(12), 3607-3610. [Link]
-
Chang, T. S. (2009). An updated review of tyrosinase inhibitors. International Journal of Molecular Sciences, 10(6), 2440-2475. [Link]
-
Effects of pine needle essential oil on melanin synthesis in B16F10 cells and its mechanism. (2025, June 6). Spandidos Publications. [Link]
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IC50. (n.d.). In Wikipedia. Retrieved February 15, 2026, from [Link]
-
Tyrosinase Inhibitors from Natural and Synthetic Sources as Skin-lightening Agents. (2019, April 19). Avicenna Journal of Phytomedicine. [Link]
-
IC50 Determination. (n.d.). edX. [Link]
-
Inhibition. (n.d.). Jack Westin. [Link]
-
Kojic acid-derived tyrosinase inhibitors: synthesis and bioactivity. (2015, January 11). SciSpace. [Link]
-
Enzyme inhibition and kinetics graphs. (n.d.). Khan Academy. [Link]
-
Kim, Y. J., & Uyama, H. (2005). Repositioning of Thiourea-Containing Drugs as Tyrosinase Inhibitors. Molecules, 20(12), 21756-21767. [Link]
-
Park, S. A., et al. (2022). Kojic Acid Showed Consistent Inhibitory Activity on Tyrosinase from Mushroom and in Cultured B16F10 Cells Compared with Arbutins. Foods, 11(5), 757. [Link]
-
Phenylthiourea Binding to Human Tyrosinase-Related Protein 1. (2020, January 30). National Center for Biotechnology Information. [Link]
-
Types of Enzyme Inhibition: Competitive vs Noncompetitive | Michaelis-Menten Kinetics. (2016, January 8). YouTube. [Link]
-
Melanin content assay. (2010, April). Vanderbilt University. [Link]
-
Tyrosinase Inhibition Assay. (2023, September 21). Active Concepts. [Link]
-
Phenylthiourea Binding to Human Tyrosinase-Related Protein 1. (2020, January 30). MDPI. [Link]
-
Lecture # 5, 6 – Enzyme Inhibition and Toxicity. (n.d.). Tufts University. [Link]
-
A novel mechanism of inhibition by phenylthiourea on PvdP, a tyrosinase synthesizing pyoverdine of Pseudomonas aeruginosa. (2025, September 26). ResearchGate. [Link]
-
Umckalin Promotes Melanogenesis in B16F10 Cells Through the Activation of Wnt/β-Catenin and MAPK Signaling Pathways. (2025, April 2). MDPI. [Link]
-
A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. (2022, May 5). bioRxiv. [Link]
-
Repositioning of Thiourea-Containing Drugs as Tyrosinase Inhibitors. (2015, December 2). National Center for Biotechnology Information. [Link]
-
Evaluation of Tyrosinase Inhibitory Activity of Carbathioamidopyrazoles and Their Potential Application in Cosmetic Products and Melanoma Treatment. (2025, April 19). MDPI. [Link]
-
Evaluation of Antioxidant and Anti-Melanogenic Activity of Different Extracts of Aerial Parts of N. Sintenisii in Murine Melanoma B16F10 Cells. (n.d.). National Center for Biotechnology Information. [Link]
-
Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. (n.d.). National Center for Biotechnology Information. [Link]
-
Tyrosinase Inhibitor Screening Kit (Colorimetric). (n.d.). BioVision. [Link]
-
measuring enzyme inhibition by drugs. (2021, January 12). YouTube. [Link]
-
Phenylthiourea Binding to Human Tyrosinase-Related Protein 1. (2020, January 10). ResearchGate. [Link]
Sources
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- 4. medchemexpress.com [medchemexpress.com]
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Safety Operating Guide
Personal protective equipment for handling N-[(Z)-amino(phenyl)methylidene]-N'-phenylthiourea
Executive Summary: The Precautionary Standard
This guide defines the operational safety standards for handling N-[(Z)-amino(phenyl)methylidene]-N'-phenylthiourea . While specific toxicological data for this exact CAS is limited, its structural homology to N-Phenylthiourea (PTU) —a known high-potency toxin (LD50 ~3 mg/kg in rats) and thyroid-active agent—mandates that researchers apply Category 1 Acute Toxicity protocols.
Core Directive: Treat this compound as Fatal if Swallowed and a severe Skin Sensitizer .[1] All handling must occur within a certified containment device.
Part 1: Risk Assessment & Hazard Profiling
To handle this compound safely, you must understand the "Why" behind the hazards. This molecule combines a thiourea core with an amidine moiety .
| Structural Motif | Associated Hazard | Mechanism of Action |
| Thiourea Core (-NH-CS-NH-) | Acute Toxicity & Goitrogenicity | Interferes with thyroid peroxidase, blocking iodine incorporation. High acute oral toxicity is common in N-substituted thioureas. |
| Amidine Group (-C(=NH)-NH2) | Irritation & Causticity | Basic functional group capable of interacting with mucous membranes, leading to respiratory and ocular irritation. |
| Phenyl Substituents | Lipophilicity | Increases skin permeability, facilitating systemic absorption upon dermal contact. |
Critical Hazard Alert:
-
Sensitization: Thiourea derivatives are notorious for inducing allergic contact dermatitis.[2]
-
Delayed Effects: Exposure symptoms (thyroid inhibition) may be delayed. Immediate decontamination is vital even if no pain is felt.
Part 2: Personal Protective Equipment (PPE) Matrix
Do not rely on standard "lab basics." The following PPE configuration is the minimum requirement for handling this compound in powder or concentrated solution form.
2.1 Hand Protection Strategy
Standard Nitrile gloves provide insufficient protection against prolonged contact with lipophilic sulfur/nitrogen compounds.
-
Primary Layer (Inner): 4 mil Nitrile (Inspection grade).
-
Secondary Layer (Outer): 5-8 mil Extended Cuff Nitrile or Neoprene.
-
High-Risk Operations: If handling >100mg or concentrated stock solutions, use Silver Shield® (Laminate) liners under the outer glove.
2.2 Respiratory & Facial Protection[3][4]
-
Engineering Control Primary: All open handling must occur in a Class II Biological Safety Cabinet (BSC) or Chemical Fume Hood.
-
PPE Secondary:
-
Standard: Safety Goggles (Indirect Vent) + Face Shield (if splash risk exists).
-
Respiratory: If working outside a hood (strictly prohibited) or during spill cleanup, a PAPR (Powered Air Purifying Respirator) with HEPA/Organic Vapor cartridges is required. N95 masks are insufficient for organic vapors generated during decomposition.
-
2.3 Body Protection
-
Standard: Tyvek® lab coat (closed front) or chemically resistant apron over a standard cotton lab coat.
-
Footwear: Closed-toe, non-perforated leather or composite shoes. Shoe covers recommended for spill cleanup.
Part 3: Engineering Controls & Containment
The physical state of this compound is typically a crystalline powder. Static charge can cause particle flight, leading to invisible surface contamination.
The "Static-Free" Weighing Protocol:
-
Environment: Use a dedicated balance inside a certified Fume Hood.
-
Ionization: Utilize an anti-static gun or ionizer bar near the balance door to neutralize the powder before spatulating.
-
Containment: Weigh into a tared vial, not onto weighing paper. Cap the vial inside the hood immediately after massing.
Part 4: Operational Workflow (Visualized)
The following diagram outlines the "Zero-Exposure" workflow required for this compound.
Caption: Operational workflow emphasizing containment at the weighing and solubilization stages to prevent aerosolization.
Part 5: Decontamination & Disposal
Chemical Neutralization: Thiourea derivatives can be oxidized. However, avoid mixing with strong acids which may release toxic sulfur gases.
-
Surface Decontamination: Wipe surfaces with a 10% Sodium Hypochlorite (Bleach) solution, followed by a water rinse, and finally 70% Ethanol. The bleach oxidizes the thiourea core to urea and sulfate, significantly reducing toxicity.
Waste Management:
-
Solid Waste: Dispose of gloves, weighing boats, and paper towels in a dedicated "High Hazard" solid waste bin (often double-bagged).
-
Liquid Waste: Do not mix with acidic waste streams. Label clearly as "Thiourea Derivative - Toxic."
-
RCRA Classification: While this specific CAS may not be explicitly P-listed, treat it as P-listed waste (acutely hazardous) for regulatory compliance purposes.
References
-
Sigma-Aldrich. (2023).[5] Safety Data Sheet: N-Phenylthiourea (CAS 103-85-5).[3][6][7]Link (Used as structural proxy for toxicity data).
-
PubChem. (2023). Compound Summary: 1-Phenyl-2-thiourea.[6] National Library of Medicine. Link
-
Santa Cruz Biotechnology. (2016). Thiourea Handling and Safety Guidelines.[1][3][4][5][8][9]Link
-
ChemicalBook. (2023).[9] Product Entry: this compound.[10][11]Link
Sources
- 1. Thiourea SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
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- 4. fishersci.com [fishersci.com]
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- 6. N-苯基硫脲 ≥98% | Sigma-Aldrich [sigmaaldrich.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
